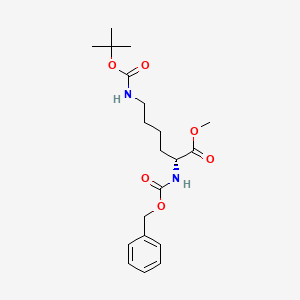

![molecular formula C12H20N4O B2770703 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one CAS No. 1389315-11-0](/img/structure/B2770703.png)

1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

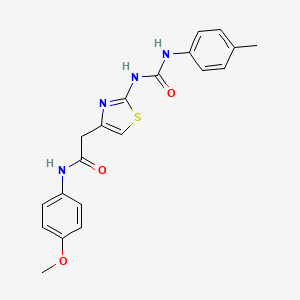

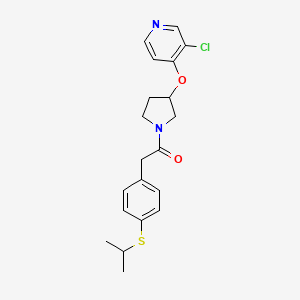

The compound “1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also incorporates a 1H-pyrazol-1-yl group, which is a type of azole, a class of five-membered heterocyclic compounds that contain at least one nitrogen atom . Azoles are notable for their use in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethanone group, and a 5-amino-4-methyl-1H-pyrazole group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino group, the piperidine ring, and the 1H-pyrazole group . These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could contribute to its basicity, while the 1H-pyrazole group could contribute to its acidity . The compound’s solubility would be influenced by the presence of the polar amino group .科学的研究の応用

A. Poly-substituted Heterocyclic Compounds: Researchers have utilized 5-amino-pyrazoles to synthesize poly-substituted heterocyclic compounds. These compounds exhibit diverse functionalities and find applications in drug discovery, materials science, and chemical biology.

B. Fused Heterocyclic Compounds: Fused heterocycles, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives, can be synthesized via 5-amino-pyrazoles. These compounds are valuable for their unique properties and potential biological activities. Approaches for their synthesis include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles hold promise in the field of pharmaceutics and medicinal chemistry. Their structural motifs resemble biologically active compounds, making them attractive for drug development. Researchers have explored their potential as:

A. Tubulin Polymerization Inhibitors: Some derivatives of 5-amino-pyrazoles have shown tubulin polymerization inhibition activity, which is relevant for cancer treatment .

B. RET Kinase Inhibitors: In kinase studies, BLU-667 (a compound related to 5-amino-pyrazoles) exhibited high selectivity against RET kinase, particularly in cancer cells with RET mutations. It effectively inhibited tumor growth in vivo .

C. Antioxidant Agents: Certain 5-amino-pyrazole derivatives have been evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

作用機序

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

It’s known that 5-amino-pyrazoles can affect a wide range of biochemical pathways due to their diverse pharmacological effects .

Result of Action

It’s known that 5-amino-pyrazoles have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to have superior antipromastigote activity .

Safety and Hazards

将来の方向性

The future research directions for this compound could involve further exploration of its potential pharmacological effects, as well as the development of new synthetic routes and the study of its reactivity . Additionally, the compound could be investigated for its potential use in the treatment of various diseases .

特性

IUPAC Name |

1-[4-[(5-amino-4-methylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-7-14-16(12(9)13)8-11-3-5-15(6-4-11)10(2)17/h7,11H,3-6,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBXHJDPIGQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2CCN(CC2)C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2770637.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)